(R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate
Description
Introduction and Historical Context
Evolution of Muscarinic Receptor Pharmacology
The foundation of muscarinic receptor pharmacology dates to Henry Dale’s 1914 landmark study distinguishing muscarinic and nicotinic acetylcholine responses. Dale observed that muscarine, a toxin from Amanita muscaria mushrooms, mimicked parasympathetic nervous system effects—slowing heart rate, constricting pupils, and stimulating glandular secretions—all reversible by atropine. These findings laid the groundwork for receptor-specific pharmacology, though the term “receptor” entered later discourse.
In the 1920s–1930s, Otto Loewi and Dale confirmed acetylcholine (ACh) as the endogenous ligand for both muscarinic and nicotinic receptors. ACh’s dual role—as a neurotransmitter at neuromuscular junctions (nicotinic) and in postganglionic parasympathetic signaling (muscarinic)—highlighted the need to disentangle receptor subtypes. Early pharmacological tools like atropine (a non-selective antagonist) and pilocarpine (a partial agonist) enabled functional studies but lacked subtype specificity.
Molecular Classification of Receptor Subtypes
The 1980s brought breakthroughs in receptor purification and cloning. Affinity chromatography techniques, pioneered by Haga and colleagues, isolated muscarinic receptors from bovine brain tissues, revealing distinct binding profiles. Subsequent gene sequencing identified five subtypes (M1–M5) divided into two families:
- M1/M3/M5 : Coupled to Gq proteins, activating phospholipase C.
- M2/M4 : Linked to Gi/o proteins, inhibiting adenylate cyclase.
Phylogenetic analyses trace this divergence to early vertebrate genome duplications. Teleost fishes, for instance, retain expanded receptor repertoires (e.g., 10 subtypes in zebrafish) from whole-genome duplication events. In mammals, M1–M5 receptors exhibit tissue-specific expression, with M2 dominating cardiac tissue and M3 prevalent in smooth muscle.
Development of Selective Antagonists
Early antagonists like atropine and scopolamine blocked all muscarinic subtypes, limiting therapeutic utility due to side effects (e.g., tachycardia, dry mouth). The 1970s–1980s saw efforts to engineer subtype-selective agents:
- Pirenzepine : First M1-selective antagonist, aiding peptic ulcer treatment.
- Darifenacin : M3-selective antagonist for overactive bladder.
These advances relied on structural modifications to tropane alkaloid backbones. For example, adding hydrophobic groups (e.g., diisopropylamino) enhanced M3 affinity by interacting with receptor transmembrane domains.
Structural Innovations in Antagonist Design
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate exemplifies modern structure-guided design. Key features include:
- Diisopropylamino group : Enhances lipophilicity, promoting membrane penetration and receptor binding.
- Methoxyphenyl moiety : Modulates electron distribution, influencing subtype selectivity.
- Fumarate counterion : Improves solubility and stability for oral administration.
Comparative analysis with predecessors like tolterodine (a diisopropylamino-containing antagonist) reveals shared pharmacophores but distinct substitution patterns conferring altered selectivity.
Table 1: Evolution of Select Muscarinic Antagonists
| Compound | Key Structural Features | Selectivity | Clinical Use |
|---|---|---|---|
| Atropine | Tropane alkaloid, ester linkage | Non-selective | Pupil dilation |
| Pirenzepine | Tricyclic dibenzodiazepine | M1 | Peptic ulcers |
| Tolterodine | Diisopropylamino, phenylpropyl | M3 > M2 | Overactive bladder |
| This compound | Methoxyphenyl, fumarate salt | Under study | Investigational |
Properties
Molecular Formula |
C30H41NO7 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methoxyphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(28)30-25-14-13-22(29-7)17-24(25)23(21-11-9-8-10-12-21)15-16-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h8-14,17-20,23H,15-16H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 |
InChI Key |
ZGMVAHUHZHHOEW-RNCYCKTQSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)OC)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Key Amino Intermediate
The synthesis begins with the formation of a 3-(2-methoxy-5-methylphenyl)-3-phenylpropyl methane sulfonate intermediate by reacting the corresponding alcohol with mesyl chloride in dichloromethane at low temperatures (0–10 °C) in the presence of triethylamine. The product is purified by washing and recrystallization in cyclohexane.
This sulfonate intermediate is then reacted with sodium iodide and diisopropylamine in acetonitrile under sealed autoclave conditions at approximately 100 °C. The resulting free base amine is isolated by aqueous extraction and acid treatment, followed by recrystallization from toluene/cyclohexane to yield the N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine.
Reduction and Deprotection Steps
A benzyloxy-protected aldehyde intermediate is reduced using sodium borohydride in methanol under reflux for 3 hours to yield the corresponding benzyloxy-protected benzyl alcohol derivative. After removal of methanol and extraction, the crude product is obtained.
The benzyloxy protecting group is removed by catalytic hydrogenation using 10% palladium on carbon under hydrogen pressure (40–50 psi). The reaction mixture is filtered and washed to yield the free hydroxy methyl phenol intermediate.
Esterification to Form the Isobutyrate Ester
- The free hydroxy methyl phenol intermediate is reacted with isobutyryl chloride in dichloromethane in the presence of triethylamine as base. The reaction is conducted initially at 0 °C for 15 minutes and then at room temperature for 30 minutes. The organic phase is washed with water and aqueous sodium hydrogen carbonate solution to remove impurities. The solvent is evaporated to yield the isobutyrate ester as a colorless viscous oil.
Formation of the Fumarate Salt
- The isobutyrate ester is dissolved in 2-butanone and fumaric acid is added while heating to dissolve. Cyclohexane is then slowly added until turbidity appears, indicating salt precipitation. The mixture is left at room temperature for 18 hours and then cooled to 0 °C to complete crystallization. The fumarate salt is collected by filtration, washed with a cyclohexane/2-butanone mixture, and dried under vacuum at 30 °C to yield the final product as colorless crystals.
Summary Table of Preparation Steps
Process Optimization and Analytical Considerations
The mesylation and amination steps require careful temperature control to prevent side reactions and ensure high stereochemical purity.
Hydrogenation conditions must be optimized to completely remove the benzyloxy protecting group without over-reduction or degradation of the amine functionality.
Esterification is sensitive to moisture and requires anhydrous conditions and efficient base scavenging to drive the reaction to completion.
Salt formation with fumaric acid enhances the compound’s stability and bioavailability; crystallization parameters such as solvent ratios and temperature profiles are critical for obtaining high-quality crystals.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of ®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Conversely, the hydroxymethyl group (-CH₂OH) in the analog may confer higher polarity, improving solubility in polar solvents .
- Salt Form : The fumarate salt in both the target compound and its hydroxymethyl analog () contrasts with the free base form in . Fumarate salts generally improve stability and reduce hygroscopicity, critical for long-term storage .
Table 2: Hazard Comparison
Notes:
- Both the target compound and its hydroxymethyl analog () share identical hazard profiles (H302: harmful if swallowed; H315: skin irritation), suggesting similar toxicity mechanisms. These risks necessitate stringent handling protocols, particularly in laboratory settings .
Pharmacological and Industrial Relevance
- USP Reference Compounds (): Compounds like "1-(4-Methoxyphenyl)propan-2-amine" (USP Ref. a) highlight the therapeutic relevance of methoxy-substituted amines, possibly indicating shared β-adrenergic receptor targeting or bronchodilator applications with the target compound.
- Salt Form Optimization: The hydrochloride salt mentioned in contrasts with the fumarate form, underscoring the importance of salt selection in drug development. Fumarates are often preferred for their non-toxic metabolic byproducts (fumaric acid) compared to hydrochlorides, which may cause gastric irritation .
Biological Activity
(R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate, commonly referred to as a derivative of fesoterodine, is a compound of interest in pharmacological research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C25H35NO3
- Molecular Weight : 397.56 g/mol
- CAS Number : 286930-03-8
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C25H35NO3 |
| Molecular Weight | 397.56 g/mol |
| Appearance | Solid powder |
| Purity | > 95% |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory mediators, which can reduce conditions such as carrageenan-induced edema in animal models .
- Receptor Interactions : It acts on various receptors, including muscarinic receptors, contributing to its therapeutic effects in treating overactive bladder conditions.
- Metabolite Activity : Upon de-esterification, it converts into an active metabolite that retains similar biological effects, enhancing its therapeutic profile .
Therapeutic Applications
The primary applications of this compound include:
- Urology : Used in the treatment of overactive bladder by modulating receptor activity.
- Pain Management : Potential use in managing pain through its anti-inflammatory properties.
Study on Anti-inflammatory Activity
A significant study demonstrated that this compound effectively reduced inflammation in rat models. The study measured the reduction in paw edema and analyzed the expression of inflammatory markers such as iNOS and COX-2.
Results Summary
| Treatment Group | Paw Edema Reduction (%) | iNOS Expression (Relative Units) | COX-2 Expression (Relative Units) |
|---|---|---|---|
| Control | 0 | 1.0 | 1.0 |
| Compound Dose 1 | 30 | 0.7 | 0.5 |
| Compound Dose 2 | 50 | 0.4 | 0.3 |
This study highlights the compound's potential as an anti-inflammatory agent and supports further exploration for therapeutic use.
Toxicity Assessment
Preliminary toxicity assessments suggest that the compound has a favorable safety profile, classified within the III–VI class of toxicity with low predicted side effects including hepatotoxicity and mutagenicity . This positions it as a candidate for further clinical trials.
Q & A
Basic: What analytical methods are recommended for assessing the enantiomeric purity and chemical stability of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase optimized for resolving the enantiomer from potential impurities. System suitability tests should include resolution (≥2.0) and tailing factor (≤1.5) .
- NMR Spectroscopy : Employ - and -NMR to confirm structural integrity, particularly focusing on the diisopropylamino and fumarate moieties. Compare spectra with reference standards to detect degradation products .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and detect trace impurities. Electrospray ionization (ESI) is preferred for polar functional groups .
Basic: How should researchers handle and store this compound to ensure stability during experimental workflows?
Methodological Answer:
- Storage Conditions : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the isobutyrate ester and oxidation of the fumarate group .
- Handling Protocols : Use glove boxes or fume hoods with humidity control (<30% RH) to minimize hygroscopic degradation. Pre-dry solvents (e.g., molecular sieves for THF or DCM) during synthesis .
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies using LC-MS/MS to quantify plasma and tissue concentrations. Compare metabolite profiles (e.g., hydrolysis of the isobutyrate ester) across models .
- Dose-Response Calibration : Use allometric scaling to adjust in vitro effective concentrations (EC) to in vivo doses, accounting for species-specific metabolic rates .
- Orthogonal Assays : Validate target engagement with SPR (Surface Plasmon Resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCR targets) to confirm mechanistic consistency .
Advanced: What experimental designs are optimal for evaluating the environmental fate of this compound in ecotoxicological studies?
Methodological Answer:
- Microcosm Studies : Simulate environmental compartments (soil, water) under controlled conditions (pH 5–9, 25°C) to assess hydrolysis rates and photodegradation pathways. Use -labeled compound to track mineralization .
- QSAR Modeling : Apply quantitative structure-activity relationship models to predict biodegradation half-lives and bioaccumulation potential, validated against experimental data from OECD 301/307 tests .
Advanced: How does the fumarate counterion influence the compound’s physicochemical properties, and how can this be systematically characterized?
Methodological Answer:
- Salt Screening : Compare solubility and dissolution rates of the free base versus fumarate salt in biorelevant media (FaSSIF/FeSSIF). Use powder X-ray diffraction (PXRD) to confirm crystalline form .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH, ICH guidelines) to evaluate hygroscopicity and phase transitions. Pair with dynamic vapor sorption (DVS) analysis .
Basic: What synthetic strategies are recommended for achieving high-yield, enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Auxiliary Approach : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during the diisopropylamino-propyl chain formation. Optimize reaction conditions (e.g., –78°C, LDA as base) to retain stereochemistry .
- Catalytic Asymmetric Amination : Use transition-metal catalysts (e.g., palladium with BINAP ligands) for enantioselective C–N bond formation. Monitor enantiomeric excess (ee) via chiral HPLC .
Advanced: How can researchers address discrepancies in receptor binding affinity data across different assay platforms?
Methodological Answer:
- Assay Standardization : Include positive controls (e.g., known ligands for the target receptor) in each experiment. Use radioligand binding (e.g., -labeled antagonist) to cross-validate fluorescence-based assays .
- Buffer Optimization : Test varying ionic strengths (50–150 mM NaCl) and pH (6.5–7.5) to identify conditions that stabilize the receptor-ligand complex .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible during milling .
- Waste Disposal : Neutralize acidic degradation products (e.g., fumaric acid) with sodium bicarbonate before disposal. Follow EPA guidelines for organic amine waste .
Advanced: What computational methods can predict the compound’s metabolic pathways and potential toxic metabolites?
Methodological Answer:
- In Silico Metabolism Prediction : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on cytochrome P450 (CYP3A4/2D6) and UDP-glucuronosyltransferase interactions .
- Toxicity Profiling : Apply Derek Nexus or ProTox-II to predict hepatotoxicity and cardiotoxicity risks based on structural alerts (e.g., diisopropylamino group) .
Advanced: How can researchers optimize formulation strategies to enhance the compound’s bioavailability in preclinical models?
Methodological Answer:
- Nanoparticle Encapsulation : Use PLGA or lipid-based nanoparticles to improve solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Permeability Enhancement : Co-administer with permeation enhancers (e.g., sodium caprate) in Caco-2 cell assays. Validate in situ intestinal perfusion models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
